molecular formula C17H16ClNO B1292936 2-Azetidinomethyl-2'-chlorobenzophenone CAS No. 898755-03-8

2-Azetidinomethyl-2'-chlorobenzophenone

Cat. No.: B1292936
CAS No.: 898755-03-8
M. Wt: 285.8 g/mol
InChI Key: FJALEJLHXMUOPP-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2'-chlorobenzophenone is a benzophenone derivative featuring an azetidine (a four-membered nitrogen-containing ring) substituent at the 2-position and a chlorine atom at the 2'-position of the benzophenone scaffold. Benzophenone derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their structural versatility and bioactivity. However, discrepancies exist in the provided evidence regarding its identification. This ambiguity underscores the importance of verifying CAS numbers through authoritative sources like the EPA Handbook () or Ashford’s Dictionary ().

Structurally, the azetidinomethyl group introduces conformational rigidity, which may enhance binding affinity in drug-receptor interactions compared to linear alkyl chains. The 2'-chloro substituent likely influences electronic properties and metabolic stability.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJALEJLHXMUOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643715
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-03-8
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-chlorobenzophenone typically involves the reaction of 2-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-Azetidinomethyl-2’-chlorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-chlorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Azetidinomethyl-2’-chlorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-chlorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzophenones

Compound Name CAS Molecular Formula Molecular Weight m.p. (°C) Key Features Applications
2-Amino-5-Nitro-2'-Chlorobenzophenone 2011-66-7 C₁₃H₉ClN₂O₃ 276.68 N/A Amino, nitro, chloro substituents Pharmaceutical intermediates
2-(Methylamino)-2'-chloro-5-nitrobenzophenone 89090-66-4 C₁₄H₁₁ClN₂O₃ 290.70 N/A Methylamino group Specialty chemical synthesis
4-Fluoro-2'-chlorobenzophenone 1806-23-1 C₁₃H₈ClFΟ 234.65 60–62 Fluoro, chloro substituents Fungicide intermediate (fluphenicol)
2,5-Diamino-2'-chlorobenzophenone 58479-51-9 C₁₃H₁₁ClN₂O 246.69 N/A Dual amino groups Polymer precursors
2-Amino-2',5-dichlorobenzophenone 2958-36-3 C₁₃H₉Cl₂NΟ 246.69 N/A Dichloro, amino substituents Benzodiazepine synthesis

Physicochemical Properties and Stability

  • Melting Points: Chloro and fluoro substituents increase melting points (e.g., 4-Fluoro-2'-chlorobenzophenone: 60–62°C) compared to non-halogenated analogues .
  • Solubility: Amino and nitro groups enhance polarity, improving solubility in polar solvents like DMSO, whereas halogenated derivatives are more lipophilic .
  • Stability : Electron-withdrawing groups (e.g., nitro, chloro) reduce susceptibility to oxidative degradation, critical for shelf-life in pharmaceuticals .

Research Findings and Challenges

  • Bioactivity: demonstrates that 2-amino-5-bromo-2'-chlorobenzophenone derivatives exhibit antimycobacterial activity, though cytotoxicity remains a concern .
  • Analytical Challenges: highlights difficulties in detecting metabolites like 2-amino-5-bromo-2'-chlorobenzophenone due to hydrolysis instability, necessitating advanced LC-MS techniques .
  • Regulatory Compliance: Compounds like 2-amino-4'-chlorobenzophenone (CAS 2894-51-1) require stringent safety protocols (e.g., skin protection) due to irritant properties .

Biological Activity

2-Azetidinomethyl-2'-chlorobenzophenone (CAS Number: 898755-03-8) is a synthetic compound that has drawn attention for its potential biological activities. Its structure features a benzophenone moiety, an azetidinomethyl group, and a chlorine atom, which contribute to its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO. The presence of the azetidinomethyl group enhances the compound's reactivity and interaction with biological targets.

PropertyValue
IUPAC Name[2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Molecular Weight285.77 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The azetidinomethyl group may enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with protein synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it may inhibit tumor growth by disrupting angiogenesis, the process through which new blood vessels form to supply nutrients to tumors.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics (2023) evaluated the antimicrobial effects of various benzophenone derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Anticancer Activity : In a recent experimental study (2024), researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with other similar compounds:

Compound NameStructure FeatureBiological Activity
2-Azetidinomethyl-2'-methylbenzophenoneMethyl group instead of chlorineModerate antimicrobial activity
2-Azetidinomethyl-2'-hydroxybenzophenoneHydroxy group at the 2' positionEnhanced anticancer effects

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluation of its efficacy and safety in animal models to assess therapeutic potential.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

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